H-Abu-OH-d2

Description

BenchChem offers high-quality H-Abu-OH-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Abu-OH-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

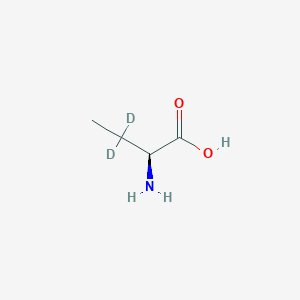

(2S)-2-amino-3,3-dideuteriobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-NFTRXVFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to H-Abu-OH-d2: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Abu-OH-d2, also known as 2-amino-3,3-d2-butanoic acid, is a deuterated form of the non-proteinogenic amino acid 2-aminobutanoic acid (H-Abu-OH). The selective incorporation of deuterium in place of hydrogen atoms at the C3 position offers a valuable tool for various research applications, particularly in metabolic tracing, pharmacokinetic studies, and as an internal standard in analytical methodologies. This guide provides a comprehensive overview of the chemical properties, structure, and known biological relevance of H-Abu-OH-d2, with a focus on its potential applications in drug development and biomedical research.

Chemical Properties and Structure

H-Abu-OH-d2 possesses a stable isotopic label that imparts a distinct mass difference compared to its unlabeled counterpart, without significantly altering its chemical reactivity. This property is fundamental to its utility in mass spectrometry-based analytical techniques.

Structure

The chemical structure of H-Abu-OH-d2 is characterized by a chiral center at the alpha-carbon (C2) and deuterium substitution at the C3 position.

Molecular Formula: C₄H₇D₂NO₂

Molecular Weight: 105.13 g/mol

CAS Number: 352431-37-9

Physicochemical Properties

A summary of the key physicochemical properties of H-Abu-OH-d2 is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₇D₂NO₂ |

| Molecular Weight | 105.13 g/mol |

| CAS Number | 352431-37-9 |

| Appearance | White solid |

| Solubility | Soluble in water |

Spectroscopic Data

While specific experimental spectra for H-Abu-OH-d2 are not widely published in peer-reviewed literature, representative data can be inferred from the analysis of its non-deuterated analog and general principles of NMR and mass spectrometry for isotopically labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of H-Abu-OH-d2 is expected to be simpler than that of H-Abu-OH. The signal corresponding to the protons at the C3 position would be absent due to deuterium substitution. The remaining signals would correspond to the proton at the alpha-carbon and the methyl group protons.

¹³C NMR: The carbon-13 NMR spectrum would show resonances for the four carbon atoms. The chemical shift of the C3 carbon may experience a slight upfield shift due to the isotopic effect of the attached deuterium atoms.

Mass Spectrometry (MS)

The mass spectrum of H-Abu-OH-d2 will exhibit a molecular ion peak at m/z 105, corresponding to its molecular weight. Fragmentation patterns would be similar to 2-aminobutanoic acid, but fragments containing the C3 position would show a mass shift corresponding to the presence of two deuterium atoms. This predictable mass shift is the basis for its use as an internal standard in quantitative mass spectrometry assays.

Experimental Protocols

The synthesis and analysis of deuterated amino acids like H-Abu-OH-d2 involve specialized techniques. Below are generalized protocols that can be adapted for this specific compound.

Synthesis of Deuterated Amino Acids

A general method for the deuteration of amino acids involves a hydrogen-deuterium exchange reaction catalyzed by a transition metal, such as platinum on carbon (Pt/C), in a deuterated solvent like deuterium oxide (D₂O) under elevated temperature and pressure.

Illustrative Synthesis Workflow:

Caption: General workflow for the synthesis of H-Abu-OH-d2 via catalytic deuteration.

Analytical Method for Quantitation using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of deuterated compounds in biological matrices.

Experimental Workflow for LC-MS/MS Analysis:

Caption: A typical workflow for the quantitative analysis of H-Abu-OH-d2 using LC-MS/MS.

Biological Significance and Applications in Drug Development

The non-deuterated form of H-Abu-OH-d2, 2-aminobutanoic acid, has garnered interest in the field of drug development, particularly as an inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2).[1] ASCT2 is a sodium-dependent amino acid transporter that is overexpressed in various cancers, including non-small-cell lung cancer, and plays a crucial role in supplying cancer cells with essential amino acids like glutamine.[1] By inhibiting ASCT2, it is possible to induce nutrient deprivation and apoptosis in cancer cells.[1]

Potential Signaling Pathway Inhibition

The development of 2-aminobutanoic acid-based inhibitors of ASCT2 represents a promising therapeutic strategy for targeting cancer metabolism.[1] H-Abu-OH-d2 can be utilized in preclinical studies to trace the metabolic fate of these inhibitors and to serve as a precise internal standard for quantifying their concentration in biological systems.

Proposed Signaling Pathway Inhibition by 2-Aminobutanoic Acid Analogs:

Caption: Simplified diagram of the proposed inhibition of the ASCT2 transporter by 2-aminobutanoic acid analogs, leading to reduced cancer cell growth and induction of apoptosis.

Conclusion

H-Abu-OH-d2 is a valuable research tool with significant potential in the fields of analytical chemistry, metabolic research, and drug development. Its stable isotopic label allows for precise tracing and quantification, which is essential for understanding the pharmacokinetics and pharmacodynamics of novel therapeutic agents. The growing interest in targeting amino acid metabolism in diseases like cancer highlights the importance of deuterated analogs like H-Abu-OH-d2 in advancing these research frontiers. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for scientists and researchers in their pursuit of innovative therapeutic strategies.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 2-Aminobutanoic Acid (H-Abu-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterated 2-aminobutanoic acid (H-Abu-OH-d2), a valuable isotopically labeled amino acid for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document details synthetic routes, experimental protocols, and methods for isotopic labeling, with a focus on providing practical and reproducible procedures.

Synthesis of H-Abu-OH-d2 via Strecker Synthesis with a Deuterated Precursor

A robust and widely applicable method for the synthesis of α-amino acids is the Strecker synthesis. To introduce deuterium at a specific, non-exchangeable position in 2-aminobutanoic acid, a deuterated propanal precursor is utilized. This section outlines a two-step process commencing with the synthesis of propanal-2,2-d2, followed by its conversion to 2-aminobutanoic acid-3,3-d2 (a likely candidate for H-Abu-OH-d2).

Synthesis of Propanal-2,2-d2

The key deuterated intermediate, propanal-2,2-d2, can be prepared through the oxidation of the corresponding deuterated alcohol, 1-propanol-2,2-d2. This alcohol can be synthesized by the reduction of a suitable precursor with a deuterium source. A feasible route starts from commercially available ethyl propionate.

Experimental Protocol: Synthesis of Propanal-2,2-d2

-

Step 1: Synthesis of 1-Propanol-2,2-d2:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of ethyl propionate (1.0 eq) in anhydrous diethyl ether is prepared.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of lithium aluminum deuteride (LiAlD₄) (0.5 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

The resulting precipitate is filtered off, and the ethereal solution is dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation to afford 1-propanol-2,2-d2.

-

-

Step 2: Oxidation to Propanal-2,2-d2:

-

To a stirred solution of 1-propanol-2,2-d2 (1.0 eq) in dichloromethane in a round-bottom flask, pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is then diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The solvent is carefully removed by distillation to yield propanal-2,2-d2. Due to its volatility, the product should be used immediately in the next step or stored at low temperature.

-

Quantitative Data for Propanal-2,2-d2 Synthesis

| Step | Reactants | Reagents | Solvent | Typical Yield | Isotopic Purity |

| 1. Reduction of Ethyl Propionate | Ethyl Propionate | Lithium Aluminum Deuteride (LiAlD₄) | Diethyl Ether | 85-95% | >98% D |

| 2. Oxidation of 1-Propanol-2,2-d2 | 1-Propanol-2,2-d2 | Pyridinium Chlorochromate (PCC) | Dichloromethane | 70-85% | >98% D |

Synthetic Pathway for Propanal-2,2-d2

The Biological Function of Deuterated Alpha-Aminobutyric Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biological function of deuterated alpha-aminobutyric acid (AABA), a non-proteinogenic amino acid with emerging significance as a biomarker in health and disease. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic and signaling roles of AABA and the potential applications of its deuterated isotopologues.

Introduction to Alpha-Aminobutyric Acid (AABA)

Alpha-aminobutyric acid is a four-carbon, non-essential amino acid that is not incorporated into proteins. Instead, it serves as a circulating metabolite, primarily generated as a byproduct of the metabolic pathways of methionine, threonine, and serine.[1] Its biosynthesis mainly occurs through the transamination of oxobutyrate, an intermediate in isoleucine metabolism.[1][2]

Recent studies have highlighted AABA's role as a valuable biomarker. Elevated plasma levels of AABA have been associated with various conditions, including Reye's syndrome, tyrosinemia, homocystinuria, and ornithine transcarbamylase deficiency.[1] Furthermore, AABA levels have been linked to physical performance, the aging process, and the severity of liver diseases such as cirrhosis.[3] In the context of inflammatory diseases, AABA has been shown to constrain macrophage-associated inflammation through metabolic reprogramming and epigenetic modification.[4]

The Impact of Deuteration on AABA's Biological Function: The Kinetic Isotope Effect

The substitution of a hydrogen atom with its heavier isotope, deuterium, at the alpha-carbon of AABA is predicted to significantly alter its metabolic fate due to the deuterium kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions that involve the cleavage of this bond in the rate-determining step.[5] Consequently, enzymatic reactions involving the alpha-hydrogen of AABA, such as transamination, are expected to proceed at a slower rate.

The primary enzymatic reaction for AABA metabolism is transamination, catalyzed by aminotransferases. The cleavage of the Cα-H bond is a critical step in this process. Therefore, deuteration at the alpha-position is expected to slow down the catabolism of AABA. This could lead to:

-

Increased bioavailability and prolonged half-life: A slower rate of degradation would result in higher and more sustained plasma concentrations of deuterated AABA compared to its non-deuterated counterpart.

-

Altered metabolic flux: The reduced rate of AABA transamination could impact downstream metabolic pathways and the pools of related metabolites.

-

Modified biomarker potential: The altered pharmacokinetics of deuterated AABA could necessitate a re-evaluation of its use as a biomarker, potentially offering a more stable and sensitive diagnostic tool.

Quantitative Data on Kinetic Isotope Effects in Aminotransferases

| Enzyme | Substrate | Isotope Position | KIE (Vmax) | KIE (Vmax/Km) | Reference |

| Aspartate Aminotransferase (cytoplasmic isozyme) | [α-²H]-L-aspartate | α-carbon | 1.43 ± 0.03 | 1.36 ± 0.04 | [6] |

| Aspartate Aminotransferase (mitochondrial isozyme) | [α-²H]-L-glutamate | α-carbon | 1.88 ± 0.13 | 3.80 ± 0.43 | [6] |

These data demonstrate that deuteration at the alpha-carbon of amino acids leads to a measurable decrease in the reaction rates of aminotransferases. A similar, if not more pronounced, effect can be anticipated for the transamination of deuterated AABA.

Signaling Pathways and Metabolic Routes of AABA

The metabolic pathways of AABA are intrinsically linked to the metabolism of several essential amino acids. Understanding these connections is crucial for predicting the broader biological consequences of deuteration.

Figure 1: Simplified metabolic pathways leading to the synthesis and catabolism of alpha-aminobutyric acid.

Detailed Experimental Protocols

The following are proposed experimental protocols for investigating the biological function of deuterated alpha-aminobutyric acid.

Synthesis of Deuterated Alpha-Aminobutyric Acid

Several methods for the synthesis of α-deuterated α-amino acids have been reported. A common approach involves the exchange of the α-proton with deuterium in a deuterated solvent under catalytic conditions.

Protocol:

-

Dissolve non-deuterated α-aminobutyric acid in deuterium oxide (D₂O).

-

Add a suitable catalyst, such as a platinum-based catalyst (e.g., Pt/C) or a specific enzyme like an aminotransferase that can facilitate the exchange reaction.

-

Heat the reaction mixture under controlled conditions to promote the H/D exchange at the α-carbon.

-

Monitor the progress of the deuteration using techniques like NMR spectroscopy to determine the percentage of deuterium incorporation.

-

Purify the deuterated AABA using chromatography techniques (e.g., ion-exchange chromatography) to remove the catalyst and any byproducts.

-

Confirm the identity and purity of the final product using mass spectrometry and NMR.

In Vitro Enzyme Kinetic Assays

To quantify the kinetic isotope effect of deuteration on AABA metabolism, in vitro enzyme assays using purified aminotransferases are essential.

Protocol:

-

Purify the aminotransferase enzyme known or suspected to metabolize AABA.

-

Prepare reaction mixtures containing a fixed concentration of the enzyme, the amino group acceptor (e.g., α-ketoglutarate), and varying concentrations of either non-deuterated or deuterated AABA.

-

Initiate the reaction and monitor the rate of product formation (e.g., glutamate) or substrate depletion over time using a spectrophotometric or chromatographic method.

-

Determine the Michaelis-Menten kinetic parameters (Vmax and Km) for both substrates by fitting the initial rate data to the Michaelis-Menten equation.

-

Calculate the kinetic isotope effect as the ratio of the kinetic parameters for the non-deuterated and deuterated substrates (KIE = k_H / k_D).

Cell Culture Studies

Investigating the effects of deuterated AABA at the cellular level can provide insights into its impact on metabolic flux and signaling.

Protocol:

-

Culture a relevant cell line (e.g., hepatocytes, macrophages) in a standard growth medium.

-

Supplement the medium with either non-deuterated or deuterated AABA at various concentrations.

-

After a defined incubation period, harvest the cells and the culture medium.

-

Perform metabolomic analysis on cell lysates and media using techniques like LC-MS or GC-MS to quantify the levels of AABA and related metabolites.

-

Analyze changes in the expression of genes and proteins involved in amino acid metabolism and relevant signaling pathways using RT-qPCR and Western blotting.

In Vivo Animal Studies

Animal models are crucial for understanding the pharmacokinetic and physiological effects of deuterated AABA in a whole-organism context.

Protocol:

-

Administer either non-deuterated or deuterated AABA to laboratory animals (e.g., mice or rats) via a defined route (e.g., oral gavage, intravenous injection).

-

Collect blood samples at various time points post-administration.

-

Analyze the plasma concentrations of AABA using LC-MS to determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

-

At the end of the study, collect tissues of interest (e.g., liver, muscle) for metabolomic and proteomic analysis.

-

In disease models (e.g., diet-induced liver disease), assess the impact of deuterated AABA on disease progression and relevant biomarkers.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the investigation of deuterated AABA's biological function.

Figure 2: A proposed experimental workflow for the comprehensive study of deuterated alpha-aminobutyric acid.

Conclusion

Deuterated alpha-aminobutyric acid represents a promising tool for both fundamental research and potential therapeutic applications. The kinetic isotope effect induced by deuteration is expected to significantly alter its metabolic stability and, consequently, its biological activity. The experimental framework outlined in this guide provides a roadmap for researchers to systematically investigate the unique properties of deuterated AABA, paving the way for new discoveries in metabolism, disease diagnostics, and drug development. Further research is warranted to fully elucidate the biological functions and therapeutic potential of this novel metabolic probe.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cds.ismrm.org [cds.ismrm.org]

- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic isotope effect studies on aspartate aminotransferase: Evidence for a concerted 1,3 prototropic shift mechanism for the cytoplasmic isozyme and L-aspartate and dichotomy in mechanism (Journal Article) | OSTI.GOV [osti.gov]

Technical Guide: Metabolic Pathway and Incorporation of H-Abu-OH-d2

Abstract: This document provides a comprehensive technical overview of the metabolic processing and incorporation of the deuterated non-canonical amino acid (ncAA) H-Abu-OH-d2. While H-Abu-OH-d2 is a specialized research compound, this guide extrapolates its likely metabolic fate based on known pathways of related molecules, such as γ-aminobutyric acid (GABA) and other hydroxy-aminobutyric acids. We detail the significance of ncAAs in modern drug discovery, the role of deuterium labeling in metabolic tracing, plausible metabolic pathways, detailed experimental protocols for its application, and methods for quantitative analysis.

Introduction: The Role of Deuterated Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs) are building blocks beyond the standard 20 proteinogenic amino acids that can be incorporated into peptides and proteins. Their integration is a powerful strategy in drug discovery to create novel protein structures, enhance therapeutic activity, and improve metabolic stability.[1][2] By introducing ncAAs, researchers can modify the properties of peptide-based drugs, prolonging their circulation time and protecting them from enzymatic degradation.[1][3]

Deuterium labeling, the replacement of hydrogen with its heavy isotope deuterium, is a cornerstone of modern metabolic research.[4][5] This substitution provides a stable, non-radioactive tracer that can be detected by mass spectrometry. A key feature of deuteration is the kinetic isotope effect: the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve breaking this bond to proceed more slowly.[6] This effect can be leveraged to reduce the metabolic degradation of a drug, thereby improving its pharmacokinetic profile.[4] This guide focuses on H-Abu-OH-d2, a deuterated hydroxy-aminobutyric acid, as a model tracer for studying metabolic flux and as a potential component for developing more robust therapeutics.

Plausible Metabolic Pathway of H-Abu-OH-d2

The metabolic fate of H-Abu-OH-d2 is likely analogous to that of endogenous γ-aminobutyric acid (GABA). The primary route is the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[7]

The proposed pathway involves three key enzymatic steps:

-

Transamination: A transaminase, such as GABA transaminase (GABA-T), converts the amino acid to its corresponding succinate semialdehyde (SSA).

-

Dehydrogenation to Succinate: SSA dehydrogenase oxidizes SSA to succinate, which then enters the TCA cycle for energy metabolism.[8]

-

Reduction to a Hydroxy Acid: Alternatively, an SSA reductase or a specific γ-hydroxybutyric acid (GHB) dehydrogenase can reduce SSA to form GHB.[9] Endogenous GHB is formed as part of the GABA shunt pathway.[9]

The deuterium atoms on H-Abu-OH-d2 would serve as tracers to follow its path through these conversions. The cleavage of a C-D bond during transamination is expected to be a rate-determining step, leading to a slower overall metabolic processing compared to its non-deuterated counterpart.[6]

Incorporation into Proteins and Peptides

Incorporating ncAAs like H-Abu-OH-d2 into proteins is achieved through specialized techniques that expand the genetic code or utilize chemical synthesis.[1]

Genetic Code Expansion: This in-vivo method involves creating an orthogonal translation system consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a unique transfer RNA (tRNA).[1][10] The aaRS is engineered to specifically recognize the ncAA (H-Abu-OH-d2) and attach it to the orthogonal tRNA. This tRNA is designed to recognize a codon, typically a stop codon like UAG, that has been repurposed. When the ribosome encounters this codon in an mRNA sequence, it inserts the ncAA instead of terminating translation.[11]

Solid-Phase Peptide Synthesis (SPPS): For in-vitro applications or for peptides shorter than ~60 amino acids, SPPS is a valuable tool.[10] In this chemical method, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. This technique allows for the precise placement of ncAAs, including those that might be toxic to cells.[10]

Quantitative Data Presentation

Quantitative analysis is essential to determine the efficiency of H-Abu-OH-d2 incorporation and its effect on metabolic processes. The primary method for this is mass spectrometry.[4] Below are illustrative tables summarizing the types of data that can be generated from the protocols described in the next section.

Table 1: Illustrative Incorporation Efficiency via LC-MS/MS This table shows hypothetical data on the efficiency of incorporating H-Abu-OH-d2 into a target protein using a genetic code expansion system, as quantified by mass spectrometry.[12][13]

| Experimental Condition | Target Codon | Protein Yield (mg/L) | Incorporation Fidelity (%) |

| Control (No ncAA) | UAG | < 0.1 | 0 |

| + 1 mM H-Abu-OH-d2 | UAG | 8.5 | 98.2 |

| + 5 mM H-Abu-OH-d2 | UAG | 9.1 | 99.5 |

| + 1 mM H-Abu-OH-d2 | UCG (reassigned) | 7.4 | 96.7 |

Table 2: Illustrative Kinetic Parameters and Isotope Effect This table demonstrates the kinetic isotope effect on the metabolism of H-Abu-OH-d2 by a hypothetical GABA Transaminase, showing reduced reaction velocity for the deuterated substrate.[6]

| Substrate | K_m (mM) | V_max (μmol/min/mg) | V_max (H) / V_max (D) |

| H-Abu-OH (non-deuterated) | 1.2 | 15.4 | N/A |

| H-Abu-OH-d2 | 1.3 | 2.4 | 6.4 |

Table 3: Illustrative Fractional Synthetic Rate (FSR) of Muscle Protein This table shows the calculated FSR of muscle protein in human subjects after administration of a deuterated tracer, a key metric in metabolic studies.[4]

| Subject Group | Tracer Administered | FSR (% per hour) |

| Sedentary | H-Abu-OH-d2 | 0.045 ± 0.005 |

| Post-Exercise | H-Abu-OH-d2 | 0.078 ± 0.007 |

| Fasting | H-Abu-OH-d2 | 0.031 ± 0.004 |

Experimental Protocols

Protocol 1: Metabolic Labeling and Incorporation in Cell Culture (SILAC-based)

This protocol outlines the incorporation of H-Abu-OH-d2 into cellular proteins for quantitative proteomic analysis.[14]

-

Cell Culture Preparation: Culture two populations of cells (e.g., HEK293) in parallel. One population is grown in standard DMEM ("light" medium). The second population is grown in DMEM where a standard amino acid (e.g., Arginine) is replaced by its heavy isotope-labeled counterpart (e.g., ¹³C₆-Arginine).

-

ncAA Introduction: To the "heavy" cell population, add H-Abu-OH-d2 to the culture medium at a final concentration of 1-5 mM. If using genetic code expansion, ensure the cells have been transfected with the necessary orthogonal tRNA/aaRS plasmids.

-

Incubation: Allow the cells to grow for at least five cell divisions to ensure near-complete incorporation of the labeled amino acids.

-

Harvesting and Lysis: Harvest both cell populations, wash with PBS, and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification and Mixing: Quantify the protein concentration in each lysate (e.g., via BCA assay). Mix equal amounts of protein from the "light" and "heavy" populations.

-

Sample Preparation for MS: Proceed with protein digestion (e.g., with trypsin), followed by peptide cleanup (e.g., using C18 spin columns) before LC-MS/MS analysis.

Protocol 2: Quantitative Analysis of Incorporation by LC-MS/MS

This protocol describes the mass spectrometry analysis to quantify the incorporation rate of H-Abu-OH-d2.[4][12]

-

Protein Isolation and Hydrolysis: Isolate the protein of interest (e.g., via immunoprecipitation or SDS-PAGE). Hydrolyze the purified protein into its constituent amino acids using 6M HCl at 110°C for 24 hours.

-

Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or to improve ionization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Internal Standards: Add a known amount of a deuterated amino acid standard mixture to the sample to serve as an internal standard for absolute quantification.[15]

-

Mass Spectrometry Analysis:

-

Inject the prepared sample into the GC-MS or LC-MS/MS system.

-

Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to specifically detect and quantify the mass-to-charge ratio (m/z) of the non-deuterated amino acid and its deuterated counterpart (H-Abu-OH-d2).

-

-

Data Analysis: Calculate the incorporation percentage by determining the ratio of the peak area of the deuterated species to the total peak area (deuterated + non-deuterated). The MS-READ technique provides a highly sensitive framework for this type of analysis.[12][13]

References

- 1. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effect in gamma-aminobutyric acid transamination: determination of rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Deuterated Aminobutyric Acids: Focus on H-Abu-OH-d2

Disclaimer: The term "H-Abu-OH-d2" does not correspond to a standard chemical nomenclature. This guide interprets "H-Abu-OH-d2" as a deuterated form of aminobutyric acid (Abu), where "d2" signifies the presence of two deuterium atoms. Aminobutyric acid has several isomers, with α-aminobutyric acid and γ-aminobutyric acid (GABA) being of significant interest in research and drug development. This document provides a comprehensive overview of the discovery, synthesis, and applications of deuterated aminobutyric acids, with a focus on their relevance to researchers, scientists, and drug development professionals.

Introduction: The Significance of Deuterium in Drug Discovery

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful strategy in medicinal chemistry.[1][2] This subtle change, known as deuteration, can significantly alter the pharmacokinetic and metabolic profiles of drug candidates.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage.[5] This phenomenon, known as the kinetic isotope effect, can slow down drug metabolism, particularly if the C-H bond is involved in a rate-limiting metabolic step.[6] Consequently, deuteration can lead to a longer drug half-life, improved bioavailability, and potentially a better safety profile by reducing the formation of toxic metabolites.[5][7]

Deuterated compounds, such as deuterated aminobutyric acids, also serve as invaluable tools in research. They are widely used as internal standards in quantitative analysis by mass spectrometry and as tracers to study metabolic pathways.[8][9]

A Brief History of Deuterium in Pharmaceutical Research

The journey of deuterium in the pharmaceutical industry began with its discovery by Harold Urey in 1931.[1] Initially, deuterated compounds were primarily used as tracers in metabolic studies. The concept of leveraging the kinetic isotope effect to improve drug properties emerged later. The first patents for deuterated molecules were granted in the 1970s.[1] However, it took several decades for the first deuterated drug, deutetrabenazine (Austedo®), to receive FDA approval in 2017 for the treatment of chorea associated with Huntington's disease.[1][10] This milestone paved the way for increased interest and investment in the development of deuterated pharmaceuticals.

Synthesis of Deuterated Aminobutyric Acids

Several methods exist for the preparation of deuterated amino acids, including chemical synthesis, enzymatic methods, and direct deuterium exchange reactions.[11][12] The choice of method depends on the desired position of deuteration and the required stereochemistry.

3.1. General Approaches to Deuteration

-

Direct H/D Exchange: This method involves the direct exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O), often catalyzed by a metal.[12]

-

Use of Deuterated Precursors: This approach involves using deuterated starting materials in a synthetic route to produce the desired deuterated amino acid.[12]

-

Enzymatic Methods: Enzymes can be used to catalyze the stereoselective synthesis of deuterated amino acids.

3.2. Experimental Protocol: General Procedure for Direct Deuteration of Amino Acids

A general procedure for the direct deuteration of amino acids using a platinum catalyst has been described.[13]

-

Reaction Setup: A mixture of the amino acid (e.g., 2-aminobutyric acid), a platinum on carbon (Pt/C) catalyst, and a solvent system of 2-propanol and D₂O is prepared in a reactor.

-

Heating and Stirring: The mixture is heated to a temperature ranging from 100 to 230 °C and stirred continuously for one to several days.

-

Catalyst Removal: After cooling, the Pt/C catalyst is removed by filtration.

-

Product Isolation: The filtrate is evaporated to dryness under reduced pressure to yield the deuterated amino acid.

-

Purification: If necessary, impurities can be removed by washing the crude product with a suitable solvent like ethanol.

3.3. Asymmetric Synthesis of α-Deuterated α-Amino Acids

A method for the preparation of enantiomerically pure α-deuterated α-amino acids with up to 99% deuteration has been developed.[14] This process is based on the dynamic kinetic resolution of racemates or (S)–(R) interconversion via the formation of intermediate Ni(II) complexes.[14]

Applications in Research and Drug Development

Deuterated aminobutyric acids have diverse applications in scientific research and the pharmaceutical industry.

-

Metabolic Tracers: Deuterium-labeled compounds, such as D6-GABA, are used to trace the uptake, translocation, and metabolism of the parent compound in biological systems.[15][16]

-

Internal Standards: Due to their similar chemical properties to their non-deuterated counterparts but different mass, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry (LC-MS/MS).[8][9]

-

Improved Pharmacokinetics: Deuteration at a site of metabolic oxidation can significantly slow down the metabolism of a drug, leading to a longer half-life and improved bioavailability.[5][7]

The GABA Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is crucial for regulating neuronal excitability. The GABAergic signaling pathway involves the synthesis of GABA from glutamate, its release into the synaptic cleft, and its interaction with postsynaptic GABA receptors (GABA-A and GABA-B).

Caption: The GABA signaling pathway in a synapse.

Quantitative Data

The following tables summarize quantitative data related to deuterated aminobutyric acids from the cited literature.

Table 1: Kinetic Isotope Effect in GABA Transamination

| Substrate | Vmax Ratio (Non-labeled/Deuterated) | Reference |

| γ-Aminobutyric Acid (GABA) | 6 to 7 | [6] |

Table 2: Quantification of D6-GABA and its Metabolite in Citrus Leaves

| Time (hours) | D6-GABA Level (µg/g) | D4-Succinic Acid Level (µg/g) | Reference |

| 0 | 10.8 ± 2.3 | 5.4 ± 1.1 | [15] |

| 1 | 10.0 ± 4.6 | 3.5 ± 1.67 | [15] |

| 2 | 3.7 ± 0.9 | 13.1 ± 7.2 | [15] |

| 3 | 1.0 ± 0.1 | 8.8 ± 2.9 | [15] |

| 4 | 0.8 ± 0.4 | 7.8 ± 4.6 | [15] |

| 5 | Not detected | - | [15] |

| 24 | - | 2.0 ± 1.1 | [15] |

Detailed Experimental Protocols

7.1. Protocol for the Synthesis of N-Benzoyl-2-aminobutyric Acid

This protocol describes a step in the preparation of (S)-2-aminobutyric acid.[17]

-

A mixture of 2-aminobutyric acid (200 g) and water (1 L) is stirred.

-

The mixture is cooled to below 10 °C, and the pH is adjusted to approximately 9 by the dropwise addition of a 46-48% sodium hydroxide solution.

-

Benzoyl chloride (270.5 mL) is added dropwise, maintaining the pH above 8.5 with further addition of the sodium hydroxide solution.

-

After the addition is complete, the mixture is allowed to warm to 22-25°C and is stirred for 20 hours.

-

The product, N-benzoyl-2-aminobutyric acid, can then be isolated and purified.

7.2. Protocol for the Analysis of Gamma-aminobutyric Acid (GABA) by UPLC

This protocol outlines the analysis of GABA in germinated brown rice using pre-column derivatization.[18]

-

Extraction: GABA is extracted from the sample with distilled water for an optimal time of 12 hours.

-

Derivatization: The extracted GABA is derivatized with 2,4-dinitrofluorobenzene (DNFB).

-

UPLC Analysis: The derivatized sample is analyzed by Ultra-Performance Liquid Chromatography (UPLC).

-

Quantification: A calibration curve for GABA is generated using standard solutions in a concentration range of 5 to 50 μg/mL. The regression equation is used to quantify the GABA content in the sample.

Caption: Workflow for the analysis of GABA by UPLC.

Conclusion

Deuterated aminobutyric acids, represented by the generalized formula H-Abu-OH-d2, are valuable molecules in both fundamental research and pharmaceutical development. The strategic incorporation of deuterium can significantly enhance the metabolic stability of aminobutyric acid derivatives, a principle that is being increasingly applied in the design of novel therapeutics. Furthermore, their use as stable isotope-labeled standards and metabolic probes continues to be indispensable for a wide range of analytical and biological studies. As our understanding of the kinetic isotope effect and synthetic methodologies for deuteration advances, the potential applications of deuterated aminobutyric acids are expected to expand further.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. digitalcommons.assumption.edu [digitalcommons.assumption.edu]

- 3. gabarx.com [gabarx.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effect in gamma-aminobutyric acid transamination: determination of rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. The use of deuterium-labeled gamma-aminobutyric (D6-GABA) to study uptake, translocation, and metabolism of exogenous GABA in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 18. arxiv.org [arxiv.org]

Physical and chemical characteristics of H-Abu-OH-d2

An in-depth analysis of the scientific literature and chemical databases reveals a scarcity of specific experimental data for a compound precisely designated as "H-Abu-OH-d2". The nomenclature suggests a deuterated form of α-aminobutyric acid (2-aminobutanoic acid), where two hydrogen atoms have been replaced by deuterium. However, the exact position of deuteration is critical and not specified (e.g., 2-amino-3,3-d2-butanoic acid, 2-amino-4,4-d2-butanoic acid).

For the purpose of this guide, we will proceed by discussing the general properties of α-aminobutyric acid and the expected characteristics of its deuterated isotopologues, drawing parallels from commercially available, related compounds like D,L-α-Aminobutyric acid-2,3,3-d3. It is crucial for researchers to consult the certificate of analysis for the specific isotopologue they are using.

Physicochemical Properties

Isotopic substitution with deuterium typically has a minimal effect on the macroscopic chemical properties of a molecule, such as solubility and pKa. However, it results in a measurable increase in molecular weight and can lead to subtle changes in physical properties like melting and boiling points due to stronger intermolecular forces. The primary utility of deuterated compounds lies in their use as internal standards for mass spectrometry-based quantification and as probes in metabolic and mechanistic studies.

The table below summarizes the properties of the non-deuterated L-α-Aminobutyric acid as a reference, alongside the calculated molecular weight for a generic C4H7D2NO2.

| Property | L-α-Aminobutyric Acid (Reference) | H-Abu-OH-d2 (Calculated/Expected) |

| Synonyms | L-2-Aminobutanoic acid, L-Homoserine | Deuterated L-2-Aminobutanoic acid |

| Molecular Formula | C₄H₉NO₂ | C₄H₇D₂NO₂ |

| Molecular Weight | 103.12 g/mol | Approx. 105.13 g/mol |

| Melting Point | ~300 °C (decomposes) | Expected to be similar, may show a slight increase. |

| Solubility | Soluble in water. | Expected to have similar solubility in water. |

| pKa₁ (α-carboxyl) | ~2.3 | Expected to be very similar. |

| pKa₂ (α-amino) | ~9.7 | Expected to be very similar. |

| Appearance | White crystalline powder | Expected to be a white crystalline powder. |

Experimental Protocols

Detailed experimental protocols for a specific "H-Abu-OH-d2" are not available. However, we can outline a general workflow for the use of a deuterated amino acid as an internal standard in a quantitative mass spectrometry experiment, a primary application for such a compound.

Protocol: Quantification of α-Aminobutyric Acid in Plasma using LC-MS/MS

This protocol describes the use of a deuterated analog, such as H-Abu-OH-d2, as an internal standard (IS) to accurately quantify the endogenous levels of α-aminobutyric acid in a biological matrix.

1. Materials and Reagents:

- α-Aminobutyric acid (analyte standard)

- H-Abu-OH-d2 (internal standard, IS)

- Acetonitrile (ACN), HPLC grade

- Formic acid (FA), LC-MS grade

- Ultrapure water

- Human plasma (or other biological matrix)

- 96-well protein precipitation plates

2. Sample Preparation:

- Thaw plasma samples on ice.

- In a 96-well plate, add 50 µL of each plasma sample, calibration standard, or quality control sample.

- Add 200 µL of the protein precipitation solution (ACN containing the internal standard, e.g., 100 ng/mL H-Abu-OH-d2).

- Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

- Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

- Mobile Phase A: Water with 0.1% FA.

- Mobile Phase B: ACN with 0.1% FA.

- Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- α-Aminobutyric acid: Q1 (104.1) -> Q3 (58.1)

- H-Abu-OH-d2 (IS): Q1 (106.1) -> Q3 (60.1) (Note: These transitions are illustrative and must be optimized empirically).

- Optimize parameters such as collision energy, declustering potential, and source temperature.

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the IS peak area.

- Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of α-aminobutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol described above.

Caption: Workflow for quantifying an analyte using an internal standard (IS) via LC-MS/MS.

Caption: Logical relationship for quantification using a stable isotope-labeled internal standard.

Technical Guide: Properties of Deuterated 2-Aminobutyric Acid (H-Abu-OH-d2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of deuterated 2-aminobutyric acid, specifically focusing on H-Abu-OH-d2. This isotopically labeled amino acid is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Data Presentation

The properties of 2-aminobutyric acid and its deuterated analog are summarized in the table below. It is important to note that "H-Abu-OH-d2" is a general notation. The specific properties, including the CAS number, are dependent on the stereoisomer (L-, D-, or DL-) and the precise location of the deuterium atoms. This guide presents data for a commercially available L-isomer, L-2-Aminobutyric-3,3-d2 acid, as a representative example.

| Property | Non-Labeled L-2-Aminobutyric Acid | L-2-Aminobutyric-3,3-d2 Acid |

| Synonyms | H-L-Abu-OH, (S)-2-Aminobutanoic Acid | L-α-Aminobutyric-d2 Acid |

| Molecular Formula | C₄H₉NO₂ | C₄H₇D₂NO₂ |

| Molecular Weight | 103.12 g/mol [1] | 105.13 g/mol [2] |

| CAS Number | 1492-24-6[1] | 352431-37-9[2] |

| Isotopic Enrichment | Not Applicable | 98 atom % D[2] |

Other isomers of 2-aminobutyric acid include:

-

D-2-Aminobutyric acid: CAS Number 2623-91-8, Molecular Weight 103.12 g/mol .[3][4]

-

DL-2-Aminobutyric acid: CAS Number 2835-81-6, Molecular Weight 103.12 g/mol .[5]

Experimental Protocols

Methodology for Determining Molecular Weight

The molecular weight of a deuterated compound is determined by its molecular formula, taking into account the atomic mass of deuterium.

-

Identify the Base Molecule: The base molecule is 2-aminobutyric acid (C₄H₉NO₂).

-

Calculate the Molecular Weight of the Base Molecule:

-

Carbon (C): 4 * 12.011 u = 48.044 u

-

Hydrogen (H): 9 * 1.008 u = 9.072 u

-

Nitrogen (N): 1 * 14.007 u = 14.007 u

-

Oxygen (O): 2 * 15.999 u = 31.998 u

-

Total Molecular Weight ≈ 103.12 u

-

-

Account for Isotopic Substitution: In H-Abu-OH-d2, two hydrogen atoms (atomic mass ≈ 1.008 u) are replaced by two deuterium atoms (atomic mass ≈ 2.014 u).

-

Calculate the Molecular Weight of the Deuterated Molecule:

-

Start with the molecular weight of the non-labeled compound: 103.12 g/mol .

-

Subtract the mass of the two replaced hydrogen atoms: 103.12 - (2 * 1.008) = 101.104 g/mol .

-

Add the mass of the two deuterium atoms: 101.104 + (2 * 2.014) = 105.132 g/mol .

-

The resulting molecular weight is approximately 105.13 g/mol .[2]

-

Visualizations

Logical Relationship of 2-Aminobutyric Acid Isomers and a Deuterated Analog

Caption: Relationship between 2-aminobutyric acid isomers and a deuterated form.

Experimental Workflow for Molecular Weight Verification

Caption: Workflow for verifying the molecular weight of a deuterated compound.

References

A Technical Guide to H-Abu-OH-d2: Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated amino acid H-Abu-OH-d2, also known as L-2-aminobutyric acid-d2. The document details its commercial availability, provides a representative synthesis protocol, and outlines standard analytical methods for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, metabolomics, and proteomics who utilize stable isotope-labeled compounds.

Commercial Availability and Suppliers

H-Abu-OH-d2 is a commercially available deuterated amino acid. Researchers can procure this compound from various chemical suppliers specializing in stable isotope-labeled compounds. One such supplier is MedChemExpress.[1][2] While specific lot-to-lot specifications may vary, typical quality parameters for commercially available deuterated amino acids are high, ensuring their suitability for sensitive research applications.

Table 1: Typical Product Specifications for Commercial H-Abu-OH-d2

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC, UPLC |

| Isotopic Enrichment (d2) | ≥95% | Mass Spectrometry, NMR |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₄H₇D₂NO₂ | - |

| Molecular Weight | 105.13 | - |

| Storage Conditions | -20°C for long-term storage | - |

Note: The values presented in this table are representative and may not reflect the exact specifications of a particular batch. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Synthesis of H-Abu-OH-d2

The synthesis of H-Abu-OH-d2 typically involves the deuteration of a suitable precursor, such as L-2-aminobutyric acid (H-Abu-OH). A common method for achieving α-deuteration of α-amino acids is through base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Representative Experimental Protocol: α-Deuteration of L-2-Aminobutyric Acid

This protocol is a representative method for the synthesis of H-Abu-OH-d2 and is adapted from established procedures for the α-deuteration of amino acids.

Materials:

-

L-2-aminobutyric acid (H-Abu-OH)

-

Ethanol-d1 (EtOD)

-

Sodium metal (Na)

-

Saturated ammonium chloride (NH₄Cl) aqueous solution

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide-d1 (NaOEt) in EtOD: Under an inert atmosphere (e.g., argon or nitrogen), carefully add small pieces of sodium metal to cooled EtOD. The reaction is exothermic and should be performed with caution. The concentration of the resulting NaOEt solution should be determined prior to use.

-

Deuteration Reaction: To a solution of L-2-aminobutyric acid (1.0 equivalent) in EtOD, add the prepared sodium ethoxide-d1 solution (5.0 equivalents) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 16-24 hours. The progress of the deuteration can be monitored by taking small aliquots, quenching them, and analyzing by ¹H NMR to observe the disappearance of the α-proton signal.

-

Quenching: After the desired level of deuteration is achieved, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Work-up: Remove the EtOD under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate three times to remove any organic impurities.

-

Purification: The aqueous layer containing the deuterated amino acid can be purified by ion-exchange chromatography.

-

Isolation: Lyophilize the purified fractions to obtain H-Abu-OH-d2 as a solid.

-

Characterization: Confirm the structure, purity, and isotopic enrichment of the final product using the analytical methods described in the following section.

Analytical Characterization

To ensure the quality and suitability of H-Abu-OH-d2 for research applications, rigorous analytical characterization is essential. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and for determining the level of isotopic enrichment.

Protocol for ¹H and ²H NMR Analysis:

-

Sample Preparation: Dissolve a small amount of H-Abu-OH-d2 in a suitable deuterated solvent, typically deuterium oxide (D₂O).

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The spectrum of the deuterated product should show a significant reduction or complete disappearance of the signal corresponding to the α-proton when compared to the spectrum of the non-deuterated starting material. The integration of the residual α-proton signal relative to other non-exchangeable protons in the molecule can provide an estimate of the isotopic enrichment.

-

²H NMR Spectroscopy: Acquire a ²H NMR spectrum. This spectrum will show a signal corresponding to the deuterium nucleus at the α-position, providing direct evidence of successful deuteration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to accurately determine the isotopic enrichment.

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of H-Abu-OH-d2 in a suitable solvent compatible with the ionization source of the mass spectrometer (e.g., a mixture of water and acetonitrile with a small amount of formic acid for electrospray ionization).

-

Data Acquisition: Infuse the sample into the mass spectrometer. Acquire the mass spectrum in a high-resolution mode to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Data Analysis: The mass spectrum will show a distribution of isotopologues. The most abundant ion should correspond to the desired d2-labeled compound. The isotopic enrichment can be calculated by comparing the relative intensities of the signals for the unlabeled (d0), singly labeled (d1), and doubly labeled (d2) species.

Visualizations

Chemical Structure of H-Abu-OH-d2

Caption: Chemical structure of H-Abu-OH-d2.

Experimental Workflow for Quality Control

Caption: Quality control workflow for H-Abu-OH-d2.

References

An In-depth Technical Guide to the Safe Handling of 2-Aminobutyric Acid Analogs

This document is intended for researchers, scientists, and drug development professionals, providing essential information on the safe handling, storage, and disposal of 2-aminobutyric acid and its derivatives.

Chemical and Physical Properties

2-Aminobutyric acid is an amino acid derivative. Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C4H9NO2 | [1][2] |

| Molecular Weight | 103.12 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water (50 mg/mL) with the need for ultrasonic assistance. | [1] |

| Storage (Powder) | 3 years at -20°C; 2 years at 4°C. | [1] |

| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C. | [1] |

Hazard Identification and Safety Precautions

While specific GHS hazard classifications for H-Abu-OH were not found in the provided search results, general principles for handling chemical compounds of this nature should be strictly followed. The following recommendations are based on standard laboratory safety practices for non-hazardous and irritant-class chemicals.

| Hazard | Precautionary Statement |

| Skin Irritation | May cause skin irritation upon prolonged or repeated contact. |

| Eye Damage | May cause serious eye irritation or damage. |

| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. |

Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:

-

Eye Protection: Chemical-resistant safety goggles are recommended.[3]

-

Hand Protection: Water-impervious gloves, such as latex or neoprene rubber, should be worn.[3]

-

Body Protection: A lab coat or other protective clothing (long sleeves, pants) is advised when handling the substance.[3]

-

Respiratory Protection: Under normal use with proper ventilation, respiratory protection is not typically necessary. However, if dust is generated, a NIOSH-certified respirator may be required.[3][4]

Experimental Protocols: Safe Handling and Use

Detailed experimental protocols involving H-Abu-OH-d2 will be specific to the research being conducted. However, the following general methodologies for safe handling should be integrated into all procedures.

3.1. Receiving and Unpacking

-

Upon receipt, visually inspect the exterior packaging for any signs of damage or leakage.[4]

-

If damage is observed, implement procedures for handling damaged containers, which may include returning the product to the supplier using appropriate containment measures.[4]

-

Unpack the compound in a designated area, preferably in a fume hood or a well-ventilated space to minimize inhalation exposure.

-

Ensure that spill kits are readily available in the receiving area.[4]

3.2. Preparation of Solutions

-

When preparing aqueous solutions, it is noted that ultrasonic assistance may be required to achieve a concentration of 50 mg/mL.[1]

-

For sterile applications, stock solutions prepared with water should be filtered through a 0.22 µm filter before use.[1]

-

Once prepared, it is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1]

3.3. General Handling

-

Avoid direct contact with the skin and eyes.

-

Do not breathe in dust or aerosols.[5]

-

Wash hands thoroughly after handling the compound.[5]

-

Do not eat, drink, or smoke in areas where the chemical is being handled.[5]

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel and the environment.

4.1. Storage

-

Store in a tightly closed original container in a cool, dry, and well-ventilated area.[3]

-

For long-term storage of the solid powder, -20°C is recommended for up to 3 years.[1]

-

Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

-

Avoid storing with incompatible materials such as strong oxidizers.[3]

4.2. Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains or waterways.

-

Leave the chemical in its original container and do not mix it with other waste.

-

Handle uncleaned containers as you would the product itself.

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

| Exposure Route | First Aid Measure |

| Inhalation | Move the affected person to fresh air. If respiratory irritation occurs, seek immediate medical attention.[3] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for 15-20 minutes. If irritation persists, seek medical advice.[3] |

| Eye Contact | Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses after the first 5 minutes and continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Contact a poison control center or doctor immediately for treatment advice.[3] |

Spill Response:

-

For small spills, the material may be wiped up and the area rinsed with water.[3]

-

For larger spills, contain the spill with an inert material such as sand or clay.[3]

-

Transfer the spilled material and containment material into separate, labeled containers for proper disposal.[3]

-

Ensure adequate ventilation and wear appropriate PPE during cleanup.

Visualizations

The following diagram illustrates the general workflow for the safe handling of H-Abu-OH-d2 in a research environment.

Caption: Workflow for Safe Handling of H-Abu-OH-d2.

References

Methodological & Application

Application Notes and Protocols for H-Abu-OH-d2 in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of deuterated α-aminobutyric acid (H-Abu-OH-d2) in solid-phase peptide synthesis (SPPS). The inclusion of deuterium-labeled amino acids into peptides offers unique advantages in drug discovery and development, primarily by enhancing metabolic stability.[1][2][3] This document outlines the potential benefits, key applications, and detailed protocols for the efficient incorporation of H-Abu-OH-d2 into peptide sequences.

For the context of these notes, H-Abu-OH-d2 is assumed to be α-aminobutyric acid with two deuterium atoms on the β-carbon (H-α-amino(β,β-D2)butyric acid). This strategic deuteration can sterically shield the peptide backbone from enzymatic degradation.

Introduction to Deuterated Peptides

Deuterium-labeled amino acids are stable isotopes of standard amino acids where one or more hydrogen atoms have been replaced by deuterium. This seemingly minor substitution can have a profound impact on the physicochemical properties of a peptide, a concept known as the kinetic isotope effect. The increased mass of deuterium can slow down metabolic processes that involve the cleavage of carbon-deuterium bonds, leading to a longer biological half-life of the peptide drug.[1][3]

Key Advantages of Incorporating H-Abu-OH-d2:

-

Enhanced Metabolic Stability: The primary advantage of using deuterated amino acids is the potential to slow down enzymatic degradation, leading to improved pharmacokinetic profiles.[1][2][3]

-

Prolonged Half-Life: By resisting metabolism, peptides containing H-Abu-OH-d2 may exhibit a longer duration of action in vivo.[1]

-

Improved Bioavailability: Increased stability can lead to higher systemic exposure of the peptide therapeutic.[1]

-

Minimal Structural Perturbation: The substitution of hydrogen with deuterium results in negligible changes to the overall three-dimensional structure and biological activity of the peptide.[4]

Applications in Research and Drug Development

The unique properties of peptides incorporating H-Abu-OH-d2 make them valuable tools in various stages of research and drug development:

-

Pharmacokinetic Studies: Deuterated peptides are instrumental in studying the metabolic fate of peptide drugs.[5]

-

Lead Optimization: Incorporation of H-Abu-OH-d2 can be a strategic approach to improve the drug-like properties of a lead peptide candidate.

-

Structural Biology: Deuterium labeling is a powerful technique in NMR spectroscopy for elucidating peptide and protein structures.[5][6]

-

Mechanistic Studies: The kinetic isotope effect can be exploited to probe enzymatic reaction mechanisms.[1]

Quantitative Data Summary

The following table summarizes the expected impact of incorporating H-Abu-OH-d2 into a peptide sequence based on general principles of deuteration. Actual quantitative improvements will be sequence-dependent and require experimental validation.

| Parameter | Expected Effect of H-Abu-OH-d2 Incorporation | Rationale |

| In Vitro Metabolic Stability (e.g., in liver microsomes) | Increased (slower degradation rate) | Kinetic Isotope Effect slows enzymatic cleavage at or near the deuterated site. |

| In Vivo Half-Life (t½) | Increased | Reduced metabolic clearance leads to longer circulation time. |

| Bioavailability (F%) | Potentially Increased | Reduced first-pass metabolism can lead to higher systemic absorption. |

| Receptor Binding Affinity (Kd) | Generally Unchanged | Minimal structural perturbation from deuteration is unlikely to affect binding. |

| Potency (IC50/EC50) | Generally Unchanged | Biological activity is typically maintained as the overall conformation is preserved. |

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and can be adapted for both manual and automated synthesizers.[7][8][9][10][11]

Materials and Reagents

-

Fmoc-H-Abu(d2)-OH (or Boc-H-Abu(d2)-OH for Boc-SPPS)

-

SPPS Resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)[12]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (20% v/v in DMF) for Fmoc deprotection

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Hydroxybenzotriazole (HOBt) or OxymaPure

-

-

Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Diethyl ether, cold

-

Acetonitrile (ACN) and Water (H2O) with 0.1% TFA for HPLC purification

General SPPS Cycle for Incorporating H-Abu-OH-d2

This protocol describes a single coupling cycle for adding Fmoc-H-Abu(d2)-OH to the growing peptide chain on the solid support.

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to cover the resin and allow it to swell for at least 30 minutes.[13]

- Drain the DMF.

2. Fmoc Deprotection:

- Add 20% piperidine in DMF to the resin.

- Agitate for 5-10 minutes.

- Drain the solution.

- Repeat the piperidine treatment for another 15-20 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

3. Coupling of Fmoc-H-Abu(d2)-OH:

- In a separate vial, dissolve 3-5 equivalents of Fmoc-H-Abu(d2)-OH and 3-5 equivalents of a coupling agent (e.g., HATU) in DMF.

- Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the mixture for 1-2 hours at room temperature.

- Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time or recouple.

- Once the coupling is complete (negative Kaiser test), drain the coupling solution.

- Wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Capping (Optional but Recommended):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

- Wash the resin with DMF and DCM.

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin.

-

Stir the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final deuterated peptide by mass spectrometry (MS) and analytical HPLC.

Visualizations

Solid-Phase Peptide Synthesis Workflow

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Impact of Deuteration on Peptide Metabolism

Caption: Logical flow of how deuteration can enhance peptide therapeutic properties.

References

- 1. lifetein.com [lifetein.com]

- 2. Canberra IP [canberra-ip.com]

- 3. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: H-Abu-OH-d2 as an Internal Standard for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by mass spectrometry is a cornerstone of modern research and drug development, enabling the precise measurement of analytes in complex biological matrices. However, the accuracy and reproducibility of these measurements can be compromised by variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3] To mitigate these variabilities, a reliable internal standard is essential.[4] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thus providing a stable reference for accurate quantification.[4]

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][5] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] This near-identical physicochemical behavior ensures that the SIL internal standard accurately reflects the analyte's behavior throughout the analytical process, from extraction to detection.[6]

H-Abu-OH-d2, the deuterium-labeled form of α-aminobutyric acid, is an excellent internal standard for the quantification of endogenous α-aminobutyric acid and related compounds. Its use in a stable isotope dilution method allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the use of H-Abu-OH-d2 as an internal standard in LC-MS/MS-based quantitative analysis of aminobutyric acid in biological samples.

Principle of Internal Standardization

The core principle of using an internal standard is to add a known amount of a reference compound to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[6] The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant even if there are variations in sample volume, injection volume, or instrument response, as both the analyte and the internal standard are affected proportionally.

Experimental Protocols

Protocol 1: Quantification of α-Aminobutyric Acid in Human Plasma

This protocol describes a method for the quantitative analysis of α-aminobutyric acid in human plasma using H-Abu-OH-d2 as an internal standard with LC-MS/MS.

1. Materials and Reagents

-

α-Aminobutyric acid (analyte standard)

-

H-Abu-OH-d2 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

Microcentrifuge tubes

-

Pipettes and tips

2. Standard and Internal Standard Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve α-aminobutyric acid in ultrapure water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve H-Abu-OH-d2 in ultrapure water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with ultrapure water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with ultrapure water.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL H-Abu-OH-d2) to each tube and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining polar compounds like amino acids (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution from high organic to high aqueous mobile phase.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

5. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables present representative quantitative data for the validation of a method for α-aminobutyric acid quantification using H-Abu-OH-d2 as an internal standard.